molecular formula C26H27F3N4O4S2 B15025406 Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoyl)amino]thiophene-3-carboxylate

Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoyl)amino]thiophene-3-carboxylate

Cat. No.: B15025406
M. Wt: 580.6 g/mol
InChI Key: QVFXXOKSIDZVDT-UHFFFAOYSA-N
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Description

Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoyl)amino]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoyl)amino]thiophene-3-carboxylate involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar compounds to Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoyl)amino]thiophene-3-carboxylate include other thiophene derivatives, such as:

Properties

Molecular Formula

C26H27F3N4O4S2

Molecular Weight

580.6 g/mol

IUPAC Name

methyl 5-(diethylcarbamoyl)-4-methyl-2-[2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoylamino]thiophene-3-carboxylate

InChI

InChI=1S/C26H27F3N4O4S2/c1-6-33(7-2)23(35)20-14(3)19(24(36)37-5)22(39-20)32-21(34)15(4)38-25-30-17(16-11-9-8-10-12-16)13-18(31-25)26(27,28)29/h8-13,15H,6-7H2,1-5H3,(H,32,34)

InChI Key

QVFXXOKSIDZVDT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C(C)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)C(=O)OC)C

Origin of Product

United States

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